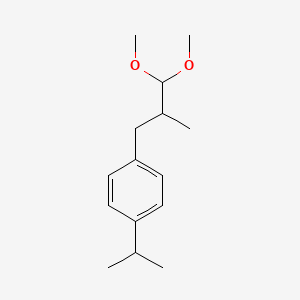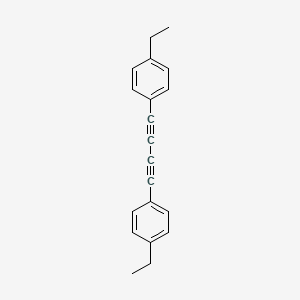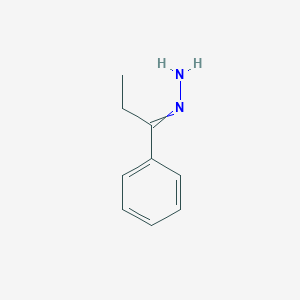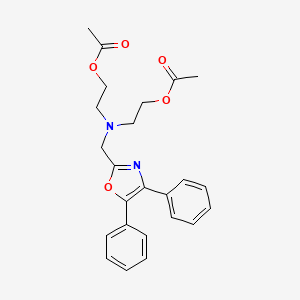
Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) is a complex organic compound known for its unique chemical structure and properties This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The diphenyl groups are introduced through substitution reactions, and the final esterification step involves the reaction with acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Applications De Recherche Scientifique
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and diphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A simpler compound with a similar heterocyclic ring structure.
Diphenyl oxazole: Contains diphenyl groups attached to the oxazole ring.
Oxazoline: A related compound with a five-membered ring containing one oxygen and one nitrogen atom, but with different substitution patterns.
Uniqueness
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) is unique due to its specific combination of the oxazole ring, diphenyl groups, and ester functionality
Propriétés
Numéro CAS |
33161-82-9 |
|---|---|
Formule moléculaire |
C24H26N2O5 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-[2-acetyloxyethyl-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]amino]ethyl acetate |
InChI |
InChI=1S/C24H26N2O5/c1-18(27)29-15-13-26(14-16-30-19(2)28)17-22-25-23(20-9-5-3-6-10-20)24(31-22)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3 |
Clé InChI |
QFKJWQNJCIJUMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(CCOC(=O)C)CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


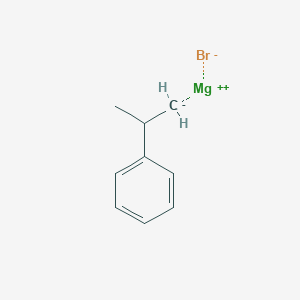
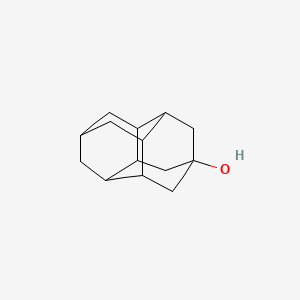
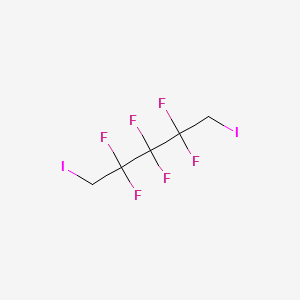
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
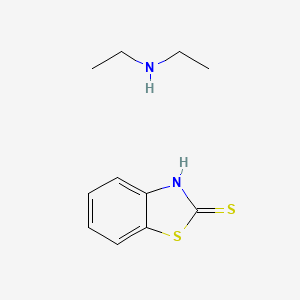
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)

![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
